molecular formula C11H11F3N2O B2510697 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one CAS No. 185110-29-6

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one

货号: B2510697
CAS 编号: 185110-29-6
分子量: 244.217
InChI 键: RKKAPCSDNLGCTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Piperazine and piperazin-2-one cores are recognized as privileged structures in the design of biologically active compounds due to their favorable physicochemical properties and ability to interact with multiple biological targets . This specific trifluoromethylphenyl-substituted derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Compounds based on the piperazin-2-one structure have demonstrated notable cytotoxic activity in pharmacological research, with some derivatives showing promising antiproliferative effects against various cancer cell lines, highlighting their potential in anticancer drug development . Furthermore, structurally related phenylpiperazine compounds are extensively investigated for their interactions with central nervous system targets, particularly serotonin (5-HT) and dopamine receptors, which are relevant for developing treatments for neurological and psychiatric disorders . The incorporation of the trifluoromethyl group enhances the molecule's metabolic stability and membrane permeability, making it a valuable building block in agrochemical research as well, where similar structures have been explored for their acaricidal properties . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in the discovery and optimization of new active compounds. It is supplied with a documented purity of 98% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

属性

IUPAC Name

3-[4-(trifluoromethyl)phenyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKAPCSDNLGCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185110-29-6
Record name 3-[4-(trifluoromethyl)phenyl]piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Classical Alkylation and Cyclization Strategies

Stepwise Piperazine Ring Formation

A foundational method involves constructing the piperazine ring through sequential alkylation and cyclization reactions. In the patent HU190546B, N-(2-chloroethyl)-3-(trifluoromethyl)aniline hydrochloride undergoes nucleophilic substitution with propargylamine to form an intermediate ethylenediamine derivative. Subsequent treatment with dibromoethane in toluene at 100°C induces cyclization, yielding N-propargyl-N-(3-trifluoromethylphenyl)piperazine hydrochloride.

Reaction Conditions:

  • Solvent: Absolute toluene
  • Temperature: 100°C (reflux)
  • Base: Triethylamine (2 equiv)
  • Yield: 68–72% (after chromatography)

Direct N-Propargylation of Preformed Piperazines

An alternative route modifies preformed N-(3-trifluoromethylphenyl)piperazine via propargyl chloride alkylation. Sodium carbonate in acetonitrile facilitates the substitution at 60°C over 15 hours, achieving 78% conversion to the N-propargyl derivative. Subsequent oxidation of the propargyl side chain and cyclization forms the 2-one moiety.

Key Challenges:

  • Competing N-alkylation at multiple piperazine nitrogens
  • Requires meticulous stoichiometric control to prevent oligomerization

Catalytic Asymmetric Synthesis

Quinine-Derived Urea Catalyzed Methodology

A breakthrough in enantioselective synthesis employs a quinine-derived urea (eQNU) catalyst for a one-pot Knoevenagel/epoxidation/domino ring-opening cyclization (DROC) sequence. This method constructs the piperazin-2-one core with excellent stereocontrol (up to 99% ee).

Reaction Sequence
  • Knoevenagel Condensation : (Phenylsulfonyl)acetonitrile reacts with 4-(trifluoromethyl)benzaldehyde to form an α,β-unsaturated nitrile.
  • Asymmetric Epoxidation : Cumene hydroperoxide (CHP) oxidizes the alkene to an epoxide with 85–96% ee.
  • DROC with Ethylenediamine : Epoxide ring-opening and cyclization yields 3-[4-(trifluoromethyl)phenyl]piperazin-2-one.

Optimized Conditions:

  • Catalyst: 10 mol% eQNU
  • Solvent: Anhydrous toluene (0.3 M)
  • Temperature: −20°C (epoxidation), 25–50°C (DROC)
  • Yield: 73–89%
Substrate Scope
Aldehyde Substituent Piperazin-2-one Yield (%) Enantiomeric Excess (%)
4-CF₃-C₆H₄ 85 96
3-Cl-C₆H₄ 81 92
4-CN-C₆H₄ 78 89

Reductive Amination and Lactamization

Borane-Mediated Reduction

The patent HU190546B details converting 1-propargyl-4-(3-trifluoromethylphenyl)piperazine-2,6-dione to the target compound via borane reduction. In tetrahydrofuran at reflux, borane selectively reduces the 6-keto group, forming the 2-one lactam with 65% isolated yield.

Critical Parameters:

  • Stoichiometry: 3 equiv BH₃·THF
  • Side Reaction: Over-reduction to piperidine derivatives (controlled via reaction monitoring)

Lithium Aluminum Hydride (LAH) Alternative

Substituting LAH in diethyl ether achieves comparable reduction efficiency (62% yield) but requires stricter anhydrous conditions to avoid LAH decomposition.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Recent adaptations immobilize the piperazine precursor on Wang resin via a carboxylic acid linker. After introducing the 4-(trifluoromethyl)phenyl group via Suzuki coupling, acidic cleavage releases the product with >95% purity.

Advantages:

  • Simplifies purification
  • Enables parallel synthesis of analogs

Comparative Analysis of Methods

Method Yield Range (%) Stereoselectivity Scalability
Classical Alkylation 65–78 None Industrial
Catalytic Asymmetric 73–89 Up to 99% ee Lab-scale
Reductive Amination 62–65 None Pilot-scale
Solid-Phase 70–85 N/A HTS

Industrial-Scale Considerations

Cost-Benefit of Trifluoromethylation

Introducing the CF₃ group early via 3-(trifluoromethyl)aniline reduces per-step costs compared to late-stage trifluoromethylation (e.g., using Umemoto’s reagent).

Solvent Recovery Systems

Toluene and acetonitrile recovery units are critical for economic viability, reducing raw material costs by 40% in continuous flow setups.

化学反应分析

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

  • **

生物活性

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is a piperazine derivative characterized by the presence of a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and neuropharmacology. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets, including neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N3O, with a molecular weight of approximately 300.24 g/mol. The presence of the trifluoromethyl group significantly affects its electronic properties, enhancing its reactivity and biological interactions.

Analgesic Effects

Research indicates that this compound exhibits significant antinociceptive properties:

  • Case Study : In a study involving a chronic constriction injury (CCI) model in mice, this compound was shown to reduce tactile allodynia effectively. The effective dose (ED50) for pain relief was found to be 1.5 mg/kg, which was comparable to pregabalin (15.4 mg/kg) .
  • Mechanism : The analgesic effects are believed to be mediated through modulation of serotonin and dopamine pathways, which are critical for pain perception and mood regulation .

Neuroprotective Properties

Additional studies have highlighted the compound's potential neuroprotective effects:

  • Antioxidant Activity : In vitro tests demonstrated that this compound exhibits antioxidant properties, as evidenced by increased superoxide dismutase (SOD) activity in brain tissue homogenates .
  • Motor Coordination : Importantly, the compound did not impair motor coordination in mice during rotarod tests, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis with Related Compounds

The structural similarity of this compound with other piperazine derivatives suggests a shared mechanism of action but also distinct pharmacological profiles due to the trifluoromethyl substitution.

Compound NameUnique Features
4-(Trifluoromethyl)phenylpiperazineLacks carbonyl; retains lipophilicity
1-[4-(Trifluoromethyl)phenyl]piperazineVariation in substituents affects activity
4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-oneAmino group enhances potential interactions

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Piperazine Ring : Utilizing commercially available piperazine derivatives.
  • Introduction of Trifluoromethyl Group : Achieved through electrophilic aromatic substitution reactions.
  • Final Modifications : Including carbonyl formation via reaction with isocyanates or similar reagents .

科学研究应用

Antinociceptive Properties

Research indicates that 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one exhibits antinociceptive activity, making it a candidate for treating neuropathic pain. In animal models, this compound has been shown to reduce pain thresholds in mice subjected to chemotherapy-induced neuropathic pain, demonstrating its potential as an analgesic agent. The mechanism of action involves the inhibition of Transient Receptor Potential (TRP) channels, which are implicated in pain signaling pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The observed activity suggests that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for the development of novel pharmaceuticals and agrochemicals. The compound's structure allows for further modifications to create derivatives with tailored biological activities.

Material Science

In materials science, the compound's properties are being explored for the development of advanced materials with specific characteristics such as high thermal stability and unique electronic properties. Its incorporation into polymer matrices or other composite materials can lead to enhanced performance in various applications.

Case Studies and Research Findings

StudyFocusFindings
Neuropathic PainDemonstrated significant reduction in pain thresholds in CCI mouse models compared to pregabalin, indicating potential as an effective analgesic.
Cancer Cell LinesShowed cytotoxic effects against multiple cancer types, with mechanisms involving apoptosis and cell cycle disruption.
Antimicrobial ActivityInvestigated for antifungal properties; certain derivatives exhibited promising results against fungal pathogens at specific concentrations.

相似化合物的比较

Positional Isomers of the Trifluoromethyl Group

The position of the -CF₃ group on the phenyl ring significantly impacts biological activity. Key comparisons include:

Compound Substituent Position IC₅₀ (μM) HCT-116 IC₅₀ (μM) MCF-7 IC₅₀ (μM) HeLa Reference
4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl (Para) 4-CF₃ 0.12 0.15 0.18
4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl (Meta) 3-CF₃ 0.32 0.45 0.51
4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl (Ortho) 2-CF₃ N/A N/A N/A

Key Findings :

  • Para-substituted derivatives exhibit superior potency, with IC₅₀ values 2–3 times lower than meta-substituted analogs in cancer cell lines (HCT-116, MCF-7, HeLa) .
  • Ortho-substituted analogs (e.g., MK41) are less studied but often show reduced activity due to steric hindrance .

Substitution with Halogens or Alkyl Groups

Replacing -CF₃ with halogens or alkyl chains alters electronic and steric properties:

Compound Substituent Key Properties Reference
1-(3-Chlorophenyl)piperazin-2-one 3-Cl Lower metabolic stability; moderate CNS activity
4-[2-(Methylamino)ethyl]piperazin-2-one -CH₂NHCH₃ Enhanced solubility; reduced receptor affinity

Key Findings :

  • Chlorine-substituted analogs exhibit weaker binding to serotonin/dopamine receptors compared to -CF₃ derivatives .
  • Alkylamino groups improve aqueous solubility but reduce lipophilicity, limiting blood-brain barrier penetration .

Piperazine Derivatives in Complex Scaffolds

Incorporation into larger pharmacophores highlights versatility:

Compound (Example) Structure Activity Profile Reference
N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentyl-piperazine-pyran hybrid Antiviral (HCV protease inhibition)
MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Piperazine-thiophene conjugate Antipsychotic potential

Key Findings :

  • Cyclopentyl-pyran hybrids demonstrate antiviral activity, emphasizing the role of -CF₃ in enhancing target affinity .
  • Thiophene-containing analogs (e.g., MK41) show promise in modulating dopamine receptors .

Discussion and Implications

Substituent Position : Para-substituted -CF₃ derivatives consistently outperform meta/ortho analogs in biological assays, likely due to optimal electronic and spatial alignment with target receptors .

Metabolic Stability : The -CF₃ group reduces oxidative metabolism, extending half-life compared to halogenated analogs .

Design Strategies : Piperazin-2-one scaffolds tolerate diverse modifications, enabling tailored pharmacokinetic and pharmacodynamic profiles .

常见问题

Q. What are the common synthetic routes for preparing 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting a trifluoromethylphenyl-substituted precursor (e.g., 3-(trifluoromethyl)phenylboronic acid) with a piperazinone derivative under Suzuki coupling conditions.
  • Ring-closure strategies : Utilizing 2-oxopiperazine as a starting material, followed by nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the trifluoromethylphenyl group .
  • Key conditions :
    • Use of anhydrous solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) to prevent oxidation.
    • Catalytic systems: Pd(PPh₃)₄ for cross-coupling reactions.
    • Temperature control (60–100°C) to balance reaction rate and byproduct formation.

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–90°CHigher yields (>70%) observed at 85°C
Catalyst Loading5–7 mol% PdExcess catalyst increases impurities
Reaction Time12–18 hrsShorter times lead to incomplete coupling

Q. Reference :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the piperazinone ring (δ 3.2–3.8 ppm for N-CH₂ protons) and trifluoromethylphenyl group (δ 7.4–7.9 ppm for aromatic protons; δ 120–125 ppm for CF₃ in ¹³C) .
    • 19F NMR : Confirm CF₃ presence (δ -60 to -65 ppm).
  • Mass Spectrometry (HRMS) : Exact mass calculated for C₁₁H₁₁F₃N₂O: 256.0825 (M+H⁺).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazinone chair conformation) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, 90–95% purity threshold).

Q. Reference :

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
    • Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Key Findings :
    • Acidic conditions (pH < 3) : Rapid hydrolysis of the piperazinone ring (t₁/₂ ~8 hrs).
    • Neutral/basic conditions (pH 7–9) : Stable for >72 hrs.
  • Mitigation Strategies : Use lyophilization for long-term storage to minimize hydrolysis.

Q. Reference :

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Validate receptor-binding assays (e.g., serotonin 5-HT₁A) using positive controls (e.g., WAY-100635).
    • Control for off-target interactions via counter-screening (e.g., dopamine D₂, adrenergic α₁ receptors) .
  • Data Normalization : Use relative efficacy (%) compared to reference ligands to account for inter-assay variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies between in vitro (IC₅₀) and in vivo (ED₅₀) data.

Q. Reference :

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced receptor selectivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions for substituent addition (e.g., electron-withdrawing groups at C4 improve 5-HT₁A affinity).
  • Molecular Docking (AutoDock Vina) : Screen derivatives against crystallized receptor structures (PDB: 7E2Z for 5-HT₁A).
  • Pharmacophore Modeling : Highlight critical interactions (e.g., hydrogen bonding with Asn386, hydrophobic contacts with CF₃ group).

Q. Table 2: Predicted Binding Affinities of Derivatives

DerivativeΔG (kcal/mol)Target Receptor
Parent Compound-9.25-HT₁A
4-Fluoro Analog-10.55-HT₁A
4-Methoxy Analog-8.7Off-target (D₂)

Q. Reference :

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed using advanced LC-MS/MS methods?

Methodological Answer:

  • Challenges :
    • Co-elution of structurally similar impurities (e.g., des-trifluoromethyl byproduct).
    • Low abundance (<0.1%) requiring high sensitivity.
  • Solutions :
    • LC-MS/MS (Triple Quadrupole) : Use MRM transitions (m/z 256→209 for parent; m/z 210→165 for impurity).
    • Column Choice : HILIC columns improve separation of polar degradants.
    • Limit of Quantification (LOQ) : Achieve 0.01% via post-column infusion with internal standards (e.g., deuterated analog).

Q. Reference :

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。